N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a carboxamide group attached to an oxazole ring
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. Specific details on how these factors influence this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
- N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide
Uniqueness
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its unique chemical properties that allow for interaction with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In cell line studies, it demonstrated significant cytotoxic effects against various cancer types, including breast cancer (MCF-7) and leukemia (CEM-13). The reported IC50 values indicate that it operates effectively at low concentrations, suggesting a potent mechanism of action .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
CEM-13 | 10.38 | Cell cycle arrest |
U-937 | 2.41 | Caspase activation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.
Interaction with Biological Targets
The compound likely engages in non-covalent interactions , such as hydrogen bonding and hydrophobic interactions, with proteins involved in cell signaling and metabolism. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- Anticancer Efficacy : A study published in MDPI demonstrated that derivatives of oxazole compounds showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The research emphasized the need for structural modifications to enhance efficacy further .
- Antimicrobial Activity : Another investigation reported that this compound exhibited significant antibacterial effects against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIGKWLVKDHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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